molecular formula C8H14ClNO2 B11941071 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride CAS No. 90555-88-7

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

Cat. No.: B11941071
CAS No.: 90555-88-7
M. Wt: 191.65 g/mol
InChI Key: ITMGXLSUGNAPSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride apart from similar compounds is its unique combination of oxygen and nitrogen atoms within the bicyclic structure. This configuration imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific research applications .

Properties

CAS No.

90555-88-7

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-9-6-2-8(10)3-7(9)5-11-4-6;/h6-7H,2-5H2,1H3;1H

InChI Key

ITMGXLSUGNAPSL-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(=O)CC1COC2.Cl

Origin of Product

United States

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